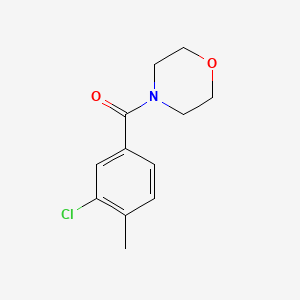
4-(3-chloro-4-methylbenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chloro-4-methylbenzoyl)morpholine, also known as CMBM, is a synthetic compound that has gained attention in scientific research due to its potential applications as a pharmacological tool. CMBM belongs to the class of benzoylmorpholines and has a molecular formula of C14H15ClNO2.
Mécanisme D'action
The mechanism of action of 4-(3-chloro-4-methylbenzoyl)morpholine involves its inhibition of CK2, which leads to the disruption of cellular signaling pathways. CK2 plays a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and apoptosis. By inhibiting CK2, 4-(3-chloro-4-methylbenzoyl)morpholine disrupts these processes, leading to anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-chloro-4-methylbenzoyl)morpholine are primarily related to its inhibition of CK2. In cancer cells, CK2 inhibition leads to the disruption of signaling pathways that promote cell growth and proliferation, leading to cell death. In neurodegenerative diseases, CK2 inhibition leads to the protection of neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3-chloro-4-methylbenzoyl)morpholine as a pharmacological tool is its specificity for CK2 inhibition, which allows for targeted effects on cellular processes. However, one limitation is that its effects may be dependent on the specific cell type and context in which it is used, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on 4-(3-chloro-4-methylbenzoyl)morpholine. One area of focus is the optimization of its synthesis method for increased yield and purity. Another area of focus is the exploration of its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-(3-chloro-4-methylbenzoyl)morpholine involves the reaction between 3-chloro-4-methylbenzoyl chloride and morpholine in the presence of a base such as triethylamine. The reaction yields 4-(3-chloro-4-methylbenzoyl)morpholine as a white crystalline solid with a high purity level. The synthesis method is relatively simple and has been optimized for large-scale production.
Applications De Recherche Scientifique
4-(3-chloro-4-methylbenzoyl)morpholine has been used in various scientific research studies as a pharmacological tool. It has been shown to have potential applications in the treatment of cancer, specifically as an inhibitor of the protein kinase CK2. CK2 is an enzyme that plays a crucial role in tumor growth and progression, and its inhibition has been shown to have anti-cancer effects. 4-(3-chloro-4-methylbenzoyl)morpholine has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
(3-chloro-4-methylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQULYGTWXRVURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylbenzoyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)


![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)


![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)




![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)